An In-depth Technical Guide to Ethyl 3-hydroxypropanoate (CAS 623-72-3)
An In-depth Technical Guide to Ethyl 3-hydroxypropanoate (CAS 623-72-3)
This guide provides a comprehensive technical overview of Ethyl 3-hydroxypropanoate, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and material science. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its synthesis, characterization, and application.
Introduction and Strategic Importance
Ethyl 3-hydroxypropanoate (E3HP), with the CAS number 623-72-3, is a valuable building block in organic synthesis.[1] Its structure, featuring both a hydroxyl and an ester functional group, allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, fine chemicals, and biodegradable polymers.[2][3] The strategic importance of E3HP lies in its ability to introduce a hydrophilic, three-carbon chain into a target molecule, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 3-hydroxypropanoate is fundamental for its handling, storage, and application in synthetic and analytical procedures.
| Property | Value | Source(s) |
| CAS Number | 623-72-3 | |
| Molecular Formula | C5H10O3 | |
| Molecular Weight | 118.13 g/mol | |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 187.5 °C at 760 mmHg | |
| Density | 1.054 g/cm³ | [5] |
| Flash Point | 79.1 °C | |
| Solubility | Soluble in water | [6] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [4] |
Synthesis of Ethyl 3-hydroxypropanoate: A Comparative Analysis of Methodologies
The synthesis of Ethyl 3-hydroxypropanoate can be approached through several strategic routes. The choice of method often depends on the desired scale, available starting materials, and stereochemical requirements.
The Reformatsky Reaction: A Classic Approach
The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters.[7] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[7] For the synthesis of Ethyl 3-hydroxypropanoate, ethyl bromoacetate is reacted with formaldehyde.
Mechanism: The reaction is initiated by the oxidative addition of zinc to the carbon-halogen bond of ethyl bromoacetate, forming an organozinc intermediate known as a Reformatsky enolate.[7][8] This enolate then undergoes nucleophilic addition to the carbonyl carbon of formaldehyde.[8] Subsequent acidic workup protonates the resulting alkoxide to yield Ethyl 3-hydroxypropanoate.[8]
Caption: Mechanism of the Reformatsky reaction for E3HP synthesis.
Experimental Protocol:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous ether or THF until the color disappears.
-
Reaction Initiation: Add a solution of ethyl bromoacetate (1.0 equivalent) and formaldehyde (paraformaldehyde, 1.1 equivalents) in anhydrous THF dropwise to the activated zinc suspension. The reaction is often initiated by gentle heating.
-
Reaction Progression: Maintain the reaction mixture at a gentle reflux for 2-3 hours after the addition is complete. Monitor the disappearance of the starting materials by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure Ethyl 3-hydroxypropanoate.
Biocatalytic Synthesis: An Enantioselective and Green Approach
Enzymatic catalysis offers a highly selective and environmentally benign route to chiral molecules.[9] Lipases are commonly employed for the kinetic resolution of racemic β-hydroxy esters or the enantioselective acylation of diols.[10][11]
Principle: The kinetic resolution of racemic Ethyl 3-hydroxypropanoate can be achieved through enantioselective acylation catalyzed by a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated.
Caption: Biocatalytic kinetic resolution of racemic E3HP.
Experimental Protocol (Lipase-catalyzed Acylation):
-
Reaction Setup: To a solution of racemic Ethyl 3-hydroxypropanoate (1.0 equivalent) in an organic solvent (e.g., tert-butyl methyl ether), add an acyl donor such as vinyl acetate (2.0 equivalents).
-
Enzyme Addition: Add an immobilized lipase, for instance, Candida antarctica lipase B (CAL-B, Novozym 435), to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the progress of the reaction by chiral GC or HPLC until approximately 50% conversion is reached.
-
Enzyme Removal: Filter off the immobilized enzyme for reuse.
-
Purification: Concentrate the filtrate and separate the unreacted (S)-Ethyl 3-hydroxypropanoate from the acylated (R)-enantiomer by column chromatography.
-
Hydrolysis (Optional): The separated (R)-acylated ester can be hydrolyzed to obtain (R)-Ethyl 3-hydroxypropanoate.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of synthesized Ethyl 3-hydroxypropanoate.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. A typical spectrum would show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The methylene protons adjacent to the hydroxyl and carbonyl groups will appear as distinct multiplets. The hydroxyl proton will be a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the five carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the ethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong absorption peak around 1730 cm⁻¹ is characteristic of the C=O stretching of the ester group.[12][13]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 118.[2] Common fragmentation patterns include the loss of an ethoxy group (-OC₂H₅) and the loss of water (-H₂O) from the molecular ion.[1][14][15]
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of E3HP. Due to the presence of the polar hydroxyl group, derivatization (e.g., silylation) is often employed to improve volatility and peak shape.[16][17]
Caption: Workflow for GC-MS analysis of E3HP.
GC-MS Protocol (Quantitative Analysis):
-
Sample Preparation and Derivatization: To a dried sample containing Ethyl 3-hydroxypropanoate, add anhydrous pyridine and a silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 60°C for 30 minutes.[16]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the silylated derivative.
-
-
Quantification: Create a calibration curve using derivatized standards of known concentrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of non-volatile or thermally labile compounds and can be used to assess the purity of Ethyl 3-hydroxypropanoate without derivatization.[17][18]
HPLC Protocol (Purity Assessment):
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as E3HP lacks a strong chromophore.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the sample and integrate the peak areas to determine the purity.
Applications in Drug Development and Beyond
Ethyl 3-hydroxypropanoate serves as a critical starting material and intermediate in the synthesis of a variety of important molecules.
Pharmaceutical Intermediates
-
Oseltamivir (Tamiflu®): While not a direct precursor in the commercial synthesis from shikimic acid, structurally related β-hydroxy esters are key intermediates in alternative synthetic routes to the antiviral drug Oseltamivir.[19][20][21][22][23] The stereochemistry of the hydroxyl and ester groups is crucial for the subsequent transformations to build the complex cyclohexene core of the drug.[20]
-
β-Lactam Antibiotics: The β-lactam core is a fundamental structural motif in a vast class of antibiotics.[24][25][26][27] Enantiopure 3-hydroxypropanoate derivatives can be used as chiral building blocks for the synthesis of the side chains of certain β-lactam antibiotics, influencing their antibacterial spectrum and potency.[24]
Biodegradable Polymers for Drug Delivery
The biocompatibility and biodegradability of polymers derived from 3-hydroxypropanoic acid and its esters make them attractive for biomedical applications.[3][28][29][30][31] These polymers can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents.[28] The ester and hydroxyl functionalities of E3HP allow for its incorporation into polyester backbones through polymerization.
Safety and Handling
Ethyl 3-hydroxypropanoate is classified as an irritant.[22] It may cause skin, eye, and respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Ethyl 3-hydroxypropanoate is a molecule of considerable synthetic utility with established and emerging applications in the pharmaceutical and materials science sectors. Its straightforward synthesis, coupled with the versatility of its dual functional groups, ensures its continued importance as a key building block for the creation of complex and high-value molecules. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in research and development.
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